molecular formula C30H48O4 B1257199 spinosic acid A

spinosic acid A

Cat. No.: B1257199
M. Wt: 472.7 g/mol
InChI Key: KFALHTDSQSJCFC-HFYZCPLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spinosic acid A is a triterpenoid compound primarily isolated from plant species within the Psychotria genus (Rubiaceae family) and Passiflora nuda . Structurally, it belongs to the oleanane-type triterpenes, characterized by a pentacyclic skeleton with hydroxyl and carboxyl functional groups. Key studies highlight its molecular weight as 486.7 g/mol, as listed in the LMSD lipid database . Its biological activities include antimycobacterial effects against Mycobacterium tuberculosis (a causative agent of tuberculosis) and anti-inflammatory properties via inhibition of nitric oxide (NO) production in macrophages . Notably, this compound was first structurally elucidated in 1971 through NMR and mass spectrometry, with later studies confirming its presence in diverse botanical sources .

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(1R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)14-16-30(24(33)34)17-15-28(6)18(22(30)23(25)32)8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-29(20,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23+,27-,28+,29+,30-/m0/s1

InChI Key

KFALHTDSQSJCFC-HFYZCPLSSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1O)C)C(=O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@H](C(CC5)(C)C)O)C(=O)O)C)C)(C)C)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1O)C)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Pomolic Acid

  • Source: Co-occurs with this compound in Psychotria nuda and Passiflora species .
  • Bioactivity: Demonstrates antimycobacterial activity (comparable to this compound) but lacks reported anti-inflammatory effects .
  • Structural Difference: Contains a hydroxyl group at C-19, whereas this compound features additional oxygenation at C-21 .

Arjunic Acid

  • Source : Isolated from Terminalia arjuna and detected in Rosa roxburghii rhizomes .
  • Structural Difference: A ursane-type triterpene with a tetracyclic skeleton, contrasting this compound’s oleanane backbone .

Strictosidine

  • Source: Found in Psychotria nuda alongside this compound .
  • Bioactivity : Cytotoxic to cancer cell lines (THP-1 and U937, EC₅₀ = 21.9–120.0 μg/mL) but inactive against mycobacteria .
  • Structural Difference: A monoterpene indole alkaloid, structurally distinct from triterpenoids like this compound .

3-O-Methylellagic Acid Derivatives

  • Source: Co-isolated with this compound in Rosa roxburghii rhizomes .
  • Bioactivity: Superior anti-inflammatory activity (e.g., compound 4, IC₅₀ = 9.87 μmol/L) compared to this compound (IC₅₀ = 17.65 μmol/L) .
  • Structural Difference: Ellagic acid derivatives with glycosidic linkages, lacking the triterpenoid skeleton .

Comparative Data Table

Compound Source Molecular Weight (g/mol) Key Bioactivity (IC₅₀ or EC₅₀) Structural Class
This compound Psychotria nuda, Rosa roxburghii 486.7 Anti-inflammatory (17.65 μmol/L) ; Antimycobacterial Oleanane triterpene
Pomolic acid Psychotria nuda 488.7 Antimycobacterial Oleanane triterpene
Arjunic acid Rosa roxburghii 488.7 Anti-inflammatory (16.67 μmol/L) Ursane triterpene
Strictosidine Psychotria nuda 530.6 Cytotoxic (21.9–120.0 μg/mL) Monoterpene indole alkaloid
3-O-Methylellagic acid-4′-O-β-D-xylopyranoside Rosa roxburghii 464.3 Anti-inflammatory (9.87 μmol/L) Ellagic acid derivative

Key Research Findings

Anti-Inflammatory Superiority: Ellagic acid derivatives (e.g., compound 4) from Rosa roxburghii outperform this compound in NO inhibition, suggesting glycosylation enhances bioavailability .

Structural Stability: this compound’s hydroxyl groups undergo dehydration to form π bonds, influencing its fragmentation patterns in mass spectrometry . This reactivity is absent in pomolic acid.

Source Specificity: Unlike this compound, strictosidine is exclusive to Psychotria species and lacks cross-kingdom distribution .

Therapeutic Gaps: this compound’s antimycobacterial mechanism remains less studied compared to pomolic acid, which shares its source but has better-documented SAR (structure-activity relationship) .

Q & A

Q. What analytical techniques are recommended for confirming the structural identity of spinosic acid A in purified samples?

To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS). NMR helps resolve stereochemistry and functional groups, while HRMS validates molecular mass and fragmentation patterns . Cross-reference spectral data with published literature or databases (e.g., SciFinder) to resolve discrepancies caused by impurities or isomerism. For quantification, pair HPLC-DAD with a validated calibration curve using a certified reference standard .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Use accelerated stability testing by exposing this compound to buffered solutions (pH 3–9) at controlled temperatures (e.g., 25°C, 40°C, 60°C). Monitor degradation via HPLC-UV at regular intervals (0, 1, 3, 7 days). Calculate degradation kinetics (e.g., Arrhenius equation) to predict shelf-life. Include mass balance studies to identify degradation products, and characterize them using LC-MS/MS .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Prioritize target-specific assays based on this compound’s known mechanisms (e.g., enzyme inhibition, receptor binding). For antimicrobial activity, use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria. For cytotoxicity, employ MTT or resazurin assays on cancer cell lines. Include positive controls (e.g., ampicillin, doxorubicin) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Conduct a systematic meta-analysis of existing data, focusing on variables such as:

  • Experimental conditions : Differences in solvent systems (DMSO vs. aqueous), pH, or assay incubation times.
  • Biological models : Variations in cell lines, bacterial strains, or in vivo models (e.g., zebrafish vs. rodents).
  • Data normalization : Inconsistent use of controls or units (e.g., µM vs. µg/mL). Apply statistical models (ANOVA, Bland-Altman plots) to quantify variability and identify confounding factors .

Q. What strategies are effective for elucidating the biosynthetic pathway of this compound in its native organism?

Combine genomic analysis (e.g., whole-genome sequencing of the producing strain) with transcriptomics to identify candidate gene clusters. Use heterologous expression in model organisms (e.g., E. coli, S. cerevisiae) to validate enzyme function. Isotopic labeling (¹³C-glucose) and feeding studies can trace precursor incorporation into this compound’s core structure .

Q. How should researchers optimize the yield of this compound in microbial fermentation systems?

Employ Design of Experiments (DoE) methodologies, such as response surface methodology (RSM), to test variables:

  • Carbon/nitrogen sources (e.g., glucose, glycerol, ammonium sulfate).
  • Induction timing and temperature.
  • Precursor feeding (e.g., methylmalonyl-CoA). Monitor real-time metabolic flux via LC-MS and adjust parameters iteratively. Validate scalability in bioreactors (e.g., stirred-tank vs. airlift) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Use nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC₅₀/IC₅₀ values. For heterogeneous responses, apply cluster analysis (k-means, PCA) to subgroup cells by sensitivity. Include bootstrapping to estimate confidence intervals and mitigate outliers .

Q. How can researchers differentiate between off-target effects and true mechanistic activity in this compound studies?

Perform orthogonal assays:

  • Target engagement : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm binding.
  • Genetic validation : CRISPR knockouts or RNAi silencing of putative targets.
  • Proteomics : SILAC or TMT labeling to identify downstream protein expression changes. Cross-validate findings with computational docking (e.g., AutoDock Vina) .

Ethical and Reporting Standards

Q. What ethical considerations are critical when conducting in vivo toxicity studies of this compound?

Follow ARRIVE 2.0 guidelines for preclinical studies:

  • Justify sample sizes via power analysis.
  • Report humane endpoints (e.g., weight loss >20%, severe lethargy).
  • Include independent ethical review board approval (e.g., IACUC) and randomization protocols. Disclose conflicts of interest and funding sources transparently .

Q. How should researchers address reproducibility challenges in this compound bioassays?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Publish raw data in repositories (e.g., Zenodo, Figshare).
  • Detail assay protocols on protocols.io .
  • Use standardized reagents (e.g., ATCC cell lines, Sigma-Aldrich chemicals).
    Participate in inter-laboratory ring trials to validate key findings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
spinosic acid A
Reactant of Route 2
spinosic acid A

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